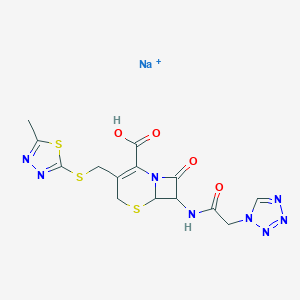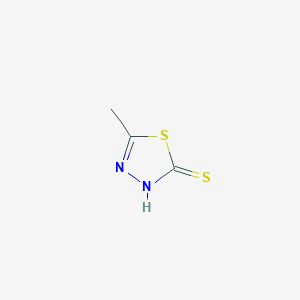
Cefditoren
Übersicht
Beschreibung
It is primarily used to treat bacterial infections of the skin and respiratory tract, including community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections . Cefditoren is effective against both Gram-positive and Gram-negative bacteria, making it a versatile option in the treatment of various infections .
Wissenschaftliche Forschungsanwendungen
Cefditoren hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird bei der Synthese von Silbernanopartikeln verwendet, die Anwendungen in der Katalyse und in antimikrobiellen Behandlungen finden
Medizin: Es wird zur Behandlung verschiedener bakterieller Infektionen verwendet, insbesondere solcher, die durch resistente Stämme verursacht werden
Industrie: this compound wird in der pharmazeutischen Industrie zur Herstellung von Antibiotika verwendet
5. Wirkmechanismus
This compound übt seine bakteriziden Wirkungen aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs), die für den letzten Transpeptidationschritt der Peptidoglycansynthese in bakteriellen Zellwänden essentiell sind. Diese Hemmung führt zum Stillstand des Zellwandaufbaus und letztendlich zum Absterben der Bakterienzellen .
Wirkmechanismus
Target of Action
Cefditoren, a broad-spectrum third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) found in bacteria . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
This compound exerts its bactericidal activity by inhibiting cell wall synthesis. It binds to PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death . This compound is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the synthesis of peptidoglycan, a major component of the bacterial cell wall. By binding to PBPs, this compound inhibits the cross-linking of peptidoglycan strands, a critical process in cell wall assembly. This disruption in the cell wall structure weakens the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
This compound pivoxil, the prodrug form of this compound, is hydrolyzed by esterases during absorption, and the active drug, this compound, is distributed in the circulating blood . The time to peak concentration is between 1.5 to 3 hours . The elimination half-life is approximately 1.6 ± 0.4 hours, which can increase with moderate (2.7 hours) and severe (4.7 hours) renal impairment . Approximately 88% of this compound is protein-bound . Decreased creatinine clearance is associated with an increase in the fraction of unbound this compound in plasma and a decrease in the this compound elimination rate, resulting in greater systemic exposure in subjects with renal impairment .
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to lyse, or break apart . This results in the effective treatment of bacterial infections caused by susceptible strains of microorganisms .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the introduction of pneumococcal conjugate vaccines has modified the susceptibility profile of circulating Streptococcus pneumoniae in the community . Additionally, antibiotic pressure in the community has facilitated the emergence and diffusion of β-lactamase negative ampicillin-resistant (BLNAR) and β-lactamase positive amoxicillin/clavulanate-resistant (BLPACR) H. influenzae isolates . Despite these changes, this compound maintains its pharmacodynamic activity against the most prevalent bacterial isolates from community respiratory infections .
Biochemische Analyse
Biochemical Properties
Cefditoren exhibits high affinity for Penicillin Binding Proteins (PBPs), which are critical for bacterial cell wall synthesis . This interaction is key to its role in biochemical reactions. It has a β-lactam ring that is responsible for its inhibitory action on bacterial cell wall synthesis . In addition to the cephem nucleus common to all cephalosporins, this compound has an aminothiazole group that enhances its activity against Gram-negative organisms, and a methylthiazole group that enhances its activity against Gram-positive organisms .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacterial cells. It inhibits bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria . This influences cell function significantly, disrupting normal cellular processes and leading to the elimination of the bacterial infection.
Molecular Mechanism
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases . This stability allows this compound to exert its effects at the molecular level effectively, inhibiting bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent antimicrobial effect against Streptococcus pneumoniae over time . It has also been observed that this compound exhibits enhanced in vitro activity against the most common uropathogens in the outpatient setting .
Dosage Effects in Animal Models
In animal models, this compound has shown therapeutic efficacy against acute pneumonia caused by S. pneumoniae .
Metabolic Pathways
This compound pivoxil is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active this compound . This hydrolysis results in the formation of pivalate .
Transport and Distribution
Following oral administration, this compound pivoxil is absorbed from the gastrointestinal tract and hydrolyzed to this compound by esterases . The drug is then distributed in the circulating blood as active this compound . It has been shown to penetrate into bronchial mucosa, epithelial lining fluid, skin blister fluid and tonsillar tissue .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within human cells. Its primary site of action is within the bacterial cells where it inhibits cell wall synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cefditoren pivoxil involves multiple steps. The process begins with the reaction of 7-aminocephalosporanic acid (7-ACA) with an oxidizing reagent to obtain an intermediate compound. This intermediate undergoes silanization protection, followed by iodination of 4-methylthiazole-5-methanol using sodium iodide and sulfuric acid as catalysts. The resulting compound is then reacted with triphenylphosphine to form another intermediate .
The next step involves the reaction of this intermediate with 7-aminocephalosporanic acid to form the this compound mother nucleus. This nucleus is then reacted with an active ester under alkaline conditions to produce this compound sodium. Finally, iodomethyl pivalate is added to the this compound sodium in the presence of a phase transfer catalyst to obtain this compound pivoxil .
Industrial Production Methods: The industrial production of this compound pivoxil follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of single solvents for different steps to facilitate recovery and reuse, making it cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Reaktionstypen: Cefditoren unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist seine Fähigkeit, Silbernanopartikel zu bilden, wenn es mit Silberionen umgesetzt wird. Diese mit this compound überzogenen Silbernanopartikel weisen eine signifikante antimikrobielle Aktivität auf .
Häufige Reagenzien und Bedingungen:
Reduktion: Reduktionsmittel werden verwendet, um Zwischenprodukte in das gewünschte Produkt umzuwandeln.
Substitution: Natriumiodid und Schwefelsäure werden für Iodierungsreaktionen verwendet.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound-Pivoxil, das im Körper weiter zu seiner aktiven Form, this compound, hydrolysiert wird .
Vergleich Mit ähnlichen Verbindungen
Cefditoren wird mit anderen Cephalosporinen der dritten Generation verglichen, wie z. B. Ceftriaxon und Cefotaxim. Obwohl all diese Antibiotika einen ähnlichen Wirkmechanismus teilen, hat this compound ein breiteres Wirkungsspektrum und ist gegen bestimmte resistente Stämme wirksamer .
Ähnliche Verbindungen:
Ceftriaxon: Ein weiteres Cephalosporin der dritten Generation mit einem breiten Wirkungsspektrum.
Cefotaxim: Ähnlich wie Ceftriaxon, zur Behandlung schwerer bakterieller Infektionen eingesetzt.
Levofloxacin: Ein Fluorchinolon-Antibiotikum mit einem anderen Wirkmechanismus, aber ähnlichen klinischen Anwendungen.
Die einzigartige Kombination aus breitem Wirkungsspektrum, Stabilität gegenüber Beta-Lactamase und oraler Bioverfügbarkeit macht this compound zu einem wertvollen Antibiotikum bei der Behandlung verschiedener bakterieller Infektionen.
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIPKYQIOVAHOP-YLGJWRNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328012 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble at levels equal to < 0.1 mg/mL., 4.41e-02 g/L | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104145-95-1, 117467-28-4 | |
| Record name | Cefditoren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104145-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefditoren [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104145951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFDITOREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QS09V3YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127-129 °C, 127 - 129 °C | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of cefditoren?
A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria. [, ] These enzymes are crucial for peptidoglycan biosynthesis, an essential component of the bacterial cell wall. []
Q2: How does this compound binding to PBPs affect bacteria?
A2: By binding to PBPs, this compound inhibits their enzymatic activity. [] This disrupts peptidoglycan synthesis, weakening the bacterial cell wall and ultimately leading to bacterial cell death. [, ]
Q3: What is the molecular formula and weight of this compound pivoxil?
A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound pivoxil.
Q4: Does grinding affect the stability of this compound pivoxil?
A5: Yes, grinding increases the hygroscopicity of this compound pivoxil, meaning it more readily absorbs moisture from the air. [] This is likely due to increased exposure of hydrophilic adsorption sites, especially around carbonyl groups. []
Q5: How does the C-3 side chain of this compound contribute to its activity?
A6: The crystal structure of this compound bound to Streptococcus pneumoniae PBP 2X reveals that the methylthiazole group of its C-3 side chain fits into a hydrophobic pocket created by specific amino acid residues within the enzyme's active site. [] This interaction is thought to contribute to this compound's high activity against S. pneumoniae. []
Q6: What strategies are employed to improve the formulation of this compound pivoxil?
A7: this compound pivoxil dry suspensoids have been developed to mask the drug's odor, improve taste, and enhance stability, quality, and bioavailability. [] These formulations typically include excipients like sucrose, hypromellose, proteins, sugars, and flavorings. []
Q7: How does the administration of this compound pivoxil with food affect its bioavailability?
A8: The oral bioavailability of this compound is low in fasting patients but increases when taken with food. []
Q8: What is the primary route of elimination for this compound?
A9: this compound is primarily eliminated through biliary excretion, meaning it is transported from the liver into the bile and eventually excreted in feces. [, ]
Q9: What is the relationship between this compound concentration and its activity against bacteria?
A10: this compound is considered a time-dependent antibiotic. [, ] This means its efficacy is primarily driven by the duration of time the drug concentration remains above the minimum inhibitory concentration (MIC) for the target bacteria. [, ]
Q10: How does protein binding affect this compound's activity?
A11: While only the unbound fraction of an antibiotic is traditionally considered active, simulations suggest that this compound's high protein binding may not entirely preclude its activity, particularly against S. pneumoniae. []
Q11: Does this compound effectively penetrate into tissues relevant to respiratory infections?
A12: Yes, this compound demonstrates good tissue penetration into bronchial mucosa and epithelial lining fluid, key sites of respiratory infections. []
Q12: How effective is this compound against penicillin-resistant S. pneumoniae?
A13: this compound demonstrates potent activity against both penicillin-susceptible and penicillin-resistant S. pneumoniae strains. [, , , ] Studies have shown it to be more active than other oral cephalosporins against these strains. []
Q13: What is the activity of this compound against Haemophilus influenzae?
A14: this compound exhibits excellent activity against H. influenzae, including strains resistant to ampicillin and those producing β-lactamases. [, , , , ]
Q14: How effective is this compound against skin and soft tissue infections?
A15: Clinical trials have shown this compound pivoxil to be effective in treating uncomplicated skin and skin structure infections (SSTIs), demonstrating high clinical cure rates. [, ] It has shown comparable efficacy to other oral cephalosporins in this setting. []
Q15: Does this compound have a role in treating urinary tract infections (UTIs)?
A16: Research suggests this compound pivoxil is a safe and effective treatment for acute uncomplicated cystitis. [] Additionally, high this compound concentrations in urine support its potential use in treating UTIs. []
Q16: Has this compound demonstrated efficacy in treating respiratory infections?
A17: Clinical trials have demonstrated the efficacy of this compound pivoxil in treating various respiratory tract infections, including acute exacerbations of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and sinusitis. [, ]
Q17: What are the primary mechanisms of resistance to this compound?
A17: Resistance mechanisms in bacteria against this compound are similar to those observed with other β-lactam antibiotics. These include:
- Alterations in PBPs: Mutations in PBP genes can reduce this compound's binding affinity, decreasing its efficacy. [, ]
Q18: What analytical techniques are commonly used to quantify this compound?
A20: High-performance liquid chromatography (HPLC) is a widely used method for quantifying this compound in various matrices, including plasma, bile, urine, and pharmaceutical formulations. [, , , ]
Q19: How are this compound degradation products identified and characterized?
A21: Liquid chromatography-mass spectrometry/time of flight (LC-MS/TOF) is a powerful technique employed to identify and characterize the degradation products of this compound pivoxil under various stress conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol](/img/structure/B193710.png)

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)
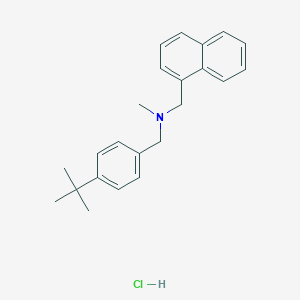

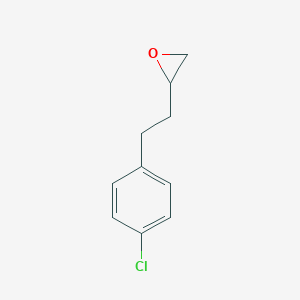
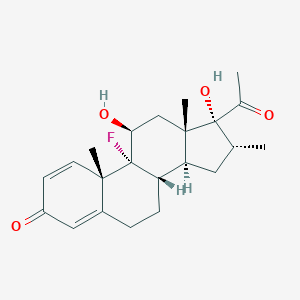
![acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B193730.png)
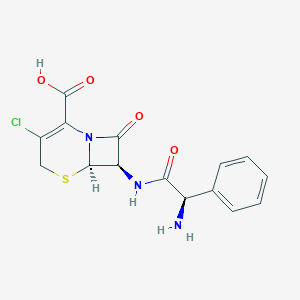


![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)
